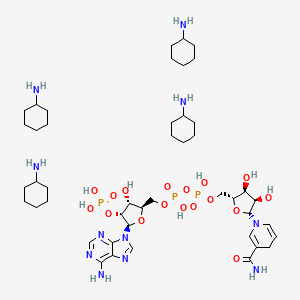

NADPH tetracyclohexanamine

Description

Properties

IUPAC Name |

[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;cyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N7O17P3.4C6H13N/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32;4*7-6-4-2-1-3-5-6/h1,3-4,7-8,10-11,13-16,20-21,29-31H,2,5-6H2,(H2,23,32)(H,36,37)(H,38,39)(H2,22,24,25)(H2,33,34,35);4*6H,1-5,7H2/t10-,11-,13-,14-,15-,16-,20-,21-;;;;/m1..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTKRUDMLGIIORX-ITGWJZMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C1C=CN(C=C1C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H82N11O17P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20746711 | |

| Record name | [[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1142.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100929-71-3 | |

| Record name | [[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Molecular Weight of β-Nicotinamide Adenine Dinucleotide Phosphate, Reduced Tetra(cyclohexylammonium) Salt

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed breakdown of the molecular weight for the tetra(cyclohexylammonium) salt of β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403), reduced form (NADPH). The compound, referred to as NADPH tetracyclohexanamine, is a salt where the acidic phosphate groups of NADPH are neutralized by four molecules of cyclohexylamine.

Component Molecular Data

The final molecular weight of this compound is derived from the sum of its constituent parts: one molecule of NADPH and four molecules of cyclohexylamine.

-

β-NADPH (Reduced Nicotinamide Adenine Dinucleotide Phosphate): As a crucial coenzyme in anabolic reactions, NADPH provides the reducing equivalents for various biosynthetic processes.[1][2][3]

-

Cyclohexylamine: This primary aliphatic amine acts as a counter-ion, forming a salt with the phosphate groups of NADPH to enhance stability and solubility characteristics.[4][5][6][7]

The detailed molecular formulas and weights for each component are presented below.

Quantitative Data Summary

The molecular weights and formulas of NADPH, cyclohexylamine, and the resulting salt complex are summarized in the table below for clarity and direct comparison.

| Component | Chemical Formula | Molecular Weight ( g/mol ) |

| NADPH (Free Acid) | C₂₁H₃₀N₇O₁₇P₃ | 745.4[1][2] |

| Cyclohexylamine | C₆H₁₃N | 99.17[4][5][8] |

| This compound Salt | C₂₁H₃₀N₇O₁₇P₃ · 4(C₆H₁₃N) or C₄₅H₈₂N₁₁O₁₇P₃ | 1142.12 [][10][11][12] |

Experimental Protocols and Methodologies

The determination of molecular weight for chemical compounds like this compound is typically not a singular experiment but is calculated based on the standard atomic weights of the constituent elements in its confirmed molecular formula. High-resolution mass spectrometry can be used to experimentally verify the mass-to-charge ratio of the ionized molecule, confirming its composition and, by extension, its molecular weight. Purity and identity are often assessed using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and enzymatic assays to confirm its biological activity.

Logical Relationship Diagram

The following diagram illustrates the formation of the salt from its components.

Caption: Formation of this compound Salt.

References

- 1. NADPH | C21H30N7O17P3 | CID 5884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. NADPH | 53-57-6 [chemicalbook.com]

- 4. Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cyclohexylamine, 98+% | Fisher Scientific [fishersci.ca]

- 6. webqc.org [webqc.org]

- 7. CYCLOHEXYLAMINE - Ataman Kimya [atamanchemicals.com]

- 8. scbt.com [scbt.com]

- 10. Cas 100929-71-3,BETA-NADPH TETRA(CYCLOHEXYLAMMONIUM) SALT | lookchem [lookchem.com]

- 11. This compound | C45H82N11O17P3 | CID 71312102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 还原型 β-烟酰胺腺嘌呤二核苷酸磷酸 四环己铵盐 ≥93% | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to NADPH Tetracyclohexanamine: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403), reduced form (NADPH), is a critical coenzyme in a vast array of metabolic and biosynthetic pathways. The tetracyclohexanamine salt of NADPH is a commercially available and widely utilized form of this cofactor, favored for its enhanced solubility and stability in aqueous solutions, making it particularly suitable for in vitro experimental setups. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and common applications of NADPH tetracyclohexanamine, with a focus on its role in enzyme kinetics, redox biology, and as a modulator of ferroptosis. Detailed data is presented in tabular format for ease of comparison, and a conceptual workflow for a typical enzyme assay using this reagent is provided in a graphical format.

Chemical Structure and Physicochemical Properties

This compound is a salt complex where the negatively charged phosphate groups of the NADPH molecule are counterbalanced by four positively charged cyclohexanamine ions. This ionic association significantly improves the solubility of NADPH in aqueous buffers compared to its free acid form.

The fundamental structure of the NADPH molecule consists of two nucleotide units joined by a pyrophosphate bridge. One nucleotide contains an adenine base, while the other contains a nicotinamide group. The reduced state of the nicotinamide ring is the active site for hydride transfer, enabling its function as a potent reducing agent in biochemical reactions.

Quantitative Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C45H82N11O17P3 | PubChem |

| Molecular Weight | 1142.1 g/mol | PubChem |

| Appearance | Pale yellow solid | CookeChem |

| Purity | ≥95% to ≥98% (supplier dependent) | Cayman Chemical, CD BioGlyco |

| Melting Point | >137°C (decomposes) | CookeChem |

| UV/Vis λmax | 258 nm and 336 nm | Cayman Chemical |

| Storage Temperature | -20°C | CookeChem, Cayman Chemical |

| Stability | Hygroscopic; stable for ≥4 years at -20°C | CookeChem, Cayman Chemical |

Solubility Data

The solubility of this compound in various common laboratory solvents is crucial for the preparation of stock solutions and experimental buffers.

| Solvent | Solubility | Source(s) |

| Water | Slightly soluble; ≥100 mg/mL has been reported | CookeChem, CD BioGlyco |

| Dimethyl Sulfoxide (DMSO) | Slightly soluble; ~20 mg/mL | CookeChem, Cayman Chemical |

| Ethanol | ~1 mg/mL | Cayman Chemical |

| Dimethylformamide (DMF) | ~0.2 mg/mL | Cayman Chemical |

| Phosphate-Buffered Saline (PBS), pH 7.2 | ~5 mg/mL | Cayman Chemical |

Role in Biological Systems and Signaling Pathways

NADPH is a fundamental electron donor in a multitude of anabolic reactions, including the biosynthesis of lipids, fatty acids, and cholesterol.[1] It is also a key component of cellular antioxidant defense systems, regenerating the reduced forms of glutathione (B108866) and thioredoxin.[2]

One of the critical signaling pathways where NADPH plays a central role is in the cellular response to oxidative stress and the regulation of ferroptosis, a form of iron-dependent programmed cell death. NADPH is essential for the function of glutathione peroxidase 4 (GPX4), a key enzyme that detoxifies lipid peroxides and thus prevents ferroptosis. A sufficient supply of NADPH is therefore crucial for cellular protection against this death pathway.

The diagram below illustrates the central role of NADPH in the antioxidant defense system and the inhibition of ferroptosis.

References

An In-depth Technical Guide on the Function of NADPH in Cellular Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction: Clarifying the Role of NADPH and its Salt Form

The compound "NADPH tetracyclohexanamine" refers to the tetra(cyclohexylammonium) salt form of β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH).[1] This salt form is utilized in research settings primarily to enhance the solubility and stability of NADPH for in vitro experimental use.[1] The biologically active and functionally significant component of this compound is NADPH itself.

NADPH is a pivotal cofactor in all forms of cellular life, serving as the primary electron carrier for reductive biosynthesis and a key component of the cell's antioxidant defense systems.[2][3][4] While intricately linked to cellular energy metabolism, its canonical role is distinct from that of its analogue, NADH (Nicotinamide adenine dinucleotide), which is the principal electron donor to the electron transport chain in cellular respiration for ATP synthesis.[5][6] This guide delineates the core functions of NADPH, its production pathways, and its crucial, multifaceted role in maintaining cellular homeostasis.

Core Functions of NADPH in Cellular Metabolism

NADPH is a fundamental molecule that provides reducing power, in the form of electrons, for a variety of anabolic reactions and detoxification processes.[2][3][7] Its major functions are categorized below.

Reductive Biosynthesis

Anabolic pathways that build large molecules from smaller precursors are often reductive processes that require a source of electrons. NADPH is the cell's universal electron donor for these reactions.[3]

Key biosynthetic pathways dependent on NADPH include:

-

Fatty Acid Synthesis: A reductive process that requires NADPH to build fatty acid chains from acetyl-CoA precursors.[2][3]

-

Cholesterol and Steroid Synthesis: NADPH provides the reducing equivalents for the synthesis of cholesterol and the subsequent modification into various steroid hormones.[2][7]

-

Nucleotide Synthesis: The enzyme ribonucleotide reductase uses electrons, often transferred via NADPH, to convert ribonucleotides into deoxyribonucleotides, the building blocks of DNA.[6]

-

Neurotransmitter Synthesis: The production of certain neurotransmitters relies on NADPH-dependent enzymes.[6][7]

Antioxidant Defense Systems

NADPH is the ultimate source of reducing equivalents for maintaining a reduced intracellular environment and combating oxidative stress from reactive oxygen species (ROS).[2][3][5]

-

Glutathione (B108866) System: The enzyme glutathione reductase utilizes NADPH to regenerate reduced glutathione (GSH) from its oxidized form (GSSG).[2][3][5] GSH is a major cellular antioxidant, directly neutralizing ROS and acting as a cofactor for glutathione peroxidases.

-

Thioredoxin System: Similar to the glutathione system, the thioredoxin system relies on NADPH to maintain a pool of reduced thioredoxin, which in turn reduces other proteins and detoxifies ROS.

Immunological Response: The Respiratory Burst

In immune cells such as neutrophils and macrophages, the enzyme NADPH oxidase uses NADPH as a substrate to generate a large amount of superoxide (B77818) radicals (O₂⁻).[2][6] This process, known as the respiratory burst, is a key mechanism for destroying invading pathogens.[2]

Major Pathways of NADPH Production

Cells maintain a high ratio of NADPH to its oxidized form, NADP⁺, to ensure a ready supply of electrons for reductive processes. This is achieved through several key metabolic pathways.

-

The Pentose Phosphate Pathway (PPP): This is the primary route for NADPH generation in most cells.[2] The oxidative phase of the PPP, catalyzed by enzymes like Glucose-6-Phosphate Dehydrogenase (G6PD), converts glucose-6-phosphate into ribulose-5-phosphate, producing two molecules of NADPH in the process.[8]

-

Malic Enzyme: This enzyme decarboxylates malate (B86768) to pyruvate, concurrently reducing NADP⁺ to NADPH.[8]

-

Isocitrate Dehydrogenase (IDH): The cytosolic and mitochondrial isoforms of IDH can convert isocitrate to α-ketoglutarate, generating NADPH in the process.[8]

Data Presentation: NADPH vs. NADH in Cellular Respiration

To clarify the distinct roles of NADPH and NADH in cellular energy metabolism, the following table summarizes their primary functions and characteristics.

| Feature | NADPH (Nicotinamide Adenine Dinucleotide Phosphate) | NADH (Nicotinamide Adenine Dinucleotide) |

| Primary Role | Electron donor for reductive biosynthesis and antioxidant defense.[3][5] | Electron donor to the Electron Transport Chain (ETC) for ATP synthesis.[5][7] |

| Key Pathways | Anabolic pathways (fatty acid, steroid synthesis), Glutathione reduction.[2][7] | Catabolic pathways (Glycolysis, Krebs Cycle) leading to Oxidative Phosphorylation.[7] |

| Major Production | Pentose Phosphate Pathway, Malic Enzyme, Isocitrate Dehydrogenase.[2][8] | Glycolysis, Pyruvate Dehydrogenation, Krebs Cycle, Fatty Acid Oxidation. |

| Cellular Ratio | High [NADPH]/[NADP⁺] ratio, favoring a reductive environment. | Low [NADH]/[NAD⁺] ratio, favoring an oxidative environment for catabolism. |

| Enzyme Specificity | Coenzyme for reductases and dehydrogenases in anabolic pathways.[1] | Coenzyme for dehydrogenases in catabolic pathways. |

Visualizations of Key Pathways and Workflows

Diagram 1: NADPH Production via the Pentose Phosphate Pathway

Caption: Oxidative phase of the Pentose Phosphate Pathway generating NADPH.

Diagram 2: Role of NADPH in the Glutathione Antioxidant System

Caption: NADPH provides the reducing power for glutathione regeneration.

Diagram 3: Generic Experimental Workflow for an NADPH-Dependent Enzyme Assay

Caption: Workflow for spectrophotometrically measuring NADPH consumption.

Experimental Protocols: Measuring NADPH-Dependent Enzyme Activity

Quantifying the activity of NADPH-dependent enzymes is fundamental to studying their function. A common method is a spectrophotometric assay that measures the change in absorbance at 340 nm, which corresponds to the consumption or generation of NADPH.

Objective: To determine the kinetic parameters of an NADPH-dependent reductase.

Materials:

-

Purified enzyme of interest

-

NADPH solution (e.g., this compound salt)

-

Substrate for the enzyme

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

UV/Vis Spectrophotometer with temperature control

-

Cuvettes (1 cm path length)

Methodology:

-

Preparation: Prepare stock solutions of the enzyme, substrate, and NADPH in the reaction buffer. Determine the precise concentration of the NADPH stock solution by measuring its absorbance at 340 nm (Molar extinction coefficient ε = 6220 M⁻¹cm⁻¹).

-

Assay Mixture: In a cuvette, combine the reaction buffer, a fixed concentration of the enzyme, and varying concentrations of the substrate. The final volume should be pre-determined (e.g., 1 mL).

-

Equilibration: Incubate the mixture for 5 minutes at the desired temperature (e.g., 25°C or 37°C) in the spectrophotometer to allow for temperature equilibration and to record a baseline reading.

-

Reaction Initiation: Initiate the reaction by adding a specific concentration of NADPH to the cuvette. Mix quickly but gently.

-

Data Collection: Immediately begin recording the decrease in absorbance at 340 nm over a set period (e.g., 3-5 minutes). Ensure the rate of decrease is linear during the initial phase of the reaction.

-

Calculation: Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law:

-

v₀ (M/min) = (ΔAbs/min) / ε

-

-

Data Analysis: Repeat steps 2-6 with different substrate concentrations. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters Kₘ and Vₘₐₓ.

Conclusion

While not a direct participant in the central pathway of ATP production via oxidative phosphorylation, NADPH is an indispensable molecule in cellular metabolism. Its primary roles as a potent electron donor for biosynthesis and as the cornerstone of the antioxidant defense network are critical for cell growth, proliferation, and protection against molecular damage.[3][4] Understanding the distinct functions of NADPH and its regulatory pathways is essential for researchers in cellular biology and is a key consideration in the development of therapeutic strategies targeting metabolic and oxidative stress-related diseases.

References

- 1. NADPH(tetracyclohexanamine) , ≥96% , 100929-71-3 - CookeChem [cookechem.com]

- 2. Nicotinamide adenine dinucleotide phosphate - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. The phosphate makes a difference: cellular functions of NADP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NAD(H) and NADP(H) Redox Couples and Cellular Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NADPH in Biology | Definition, Structure & Function - Lesson | Study.com [study.com]

- 7. quora.com [quora.com]

- 8. NADPH production by the oxidative pentose-phosphate pathway supports folate metabolism - PMC [pmc.ncbi.nlm.nih.gov]

The Indispensable Reductant: A Technical Guide to NADPH's Role in Biosynthetic Reactions

Abstract

Nicotinamide Adenine (B156593) Dinucleotide Phosphate (B84403) (NADPH) is a fundamental coenzyme that serves as the primary currency of reducing equivalents for a vast array of anabolic processes and antioxidant defense mechanisms. Unlike its analogue NADH, which is predominantly utilized in catabolic pathways for ATP production, NADPH is maintained at a high intracellular ratio relative to its oxidized form (NADP+), creating a potent reductive environment essential for the de novo synthesis of complex macromolecules from simple precursors. This technical guide provides a comprehensive overview of the core functions of NADPH as a reducing agent in biosynthetic pathways. It details the key metabolic routes of NADPH production, its stoichiometric consumption in critical anabolic reactions, and the regulatory mechanisms that govern its homeostasis. Furthermore, this guide presents quantitative data, detailed experimental protocols for the measurement of NADPH levels, and visual diagrams of key metabolic and experimental workflows to serve as a thorough resource for researchers, scientists, and drug development professionals.

Core Functions of NADPH in Reductive Biosynthesis

The structural distinction of NADPH—an additional phosphate group on the 2'-hydroxyl of the adenosine (B11128) ribose—allows it to be specifically recognized by a distinct class of enzymes, thereby segregating the cellular pools of NADPH and NADH.[1] This separation is critical for the independent regulation of anabolic and catabolic metabolism. The high NADPH/NADP+ ratio makes the transfer of a hydride ion (H-) thermodynamically favorable, driving essential reductive steps in the construction of fatty acids, steroids, amino acids, and nucleotides.[2]

Fatty Acid Synthesis

De novo fatty acid synthesis is a reductive process that builds long-chain fatty acids from acetyl-CoA units. This pathway is heavily dependent on NADPH, which supplies the reducing power for two critical steps in each elongation cycle, catalyzed by β-ketoacyl-ACP reductase and enoyl-ACP reductase.[3][4] The complete synthesis of one molecule of palmitate (C16:0) from acetyl-CoA consumes 14 molecules of NADPH. In rapidly proliferating cells, fatty acid synthesis is a major consumer of cytosolic NADPH.[5]

Cholesterol and Steroid Synthesis

The biosynthesis of cholesterol and, subsequently, all steroid hormones, involves multiple NADPH-dependent reductive reactions.[1][6] The rate-limiting enzyme of this pathway, HMG-CoA reductase, utilizes two molecules of NADPH to convert HMG-CoA to mevalonate.[1] The entire synthesis of one cholesterol molecule requires a total of 16 NADPH molecules. Given cholesterol's role in membrane structure and signaling, the availability of NADPH is a critical factor in cellular proliferation and function.[7]

Amino Acid and Nucleotide Synthesis

Several amino acid biosynthetic pathways utilize NADPH as a reductant.[2][8] For instance, the synthesis of proline from glutamate (B1630785) involves an NADPH-dependent reduction.[5] Similarly, the production of lysine (B10760008) and arginine requires four molecules of NADPH for each molecule synthesized. Furthermore, the synthesis of deoxyribonucleotides from ribonucleotides, a process essential for DNA replication and repair, is catalyzed by ribonucleotide reductase, which requires a continuous supply of reducing equivalents from NADPH via the thioredoxin system.[1]

Major Pathways of NADPH Production

Cells have evolved multiple, often compartmentalized, pathways to ensure a steady supply of NADPH, balancing its production with metabolic demands.

-

Pentose Phosphate Pathway (PPP) : The oxidative phase of the PPP is a primary source of cytosolic NADPH.[2][9] It converts glucose-6-phosphate into ribulose-5-phosphate, generating two molecules of NADPH for each molecule of glucose that enters the pathway.

-

Malic Enzyme : Cytosolic (ME1) and mitochondrial (ME3) malic enzymes produce NADPH by catalyzing the oxidative decarboxylation of malate (B86768) to pyruvate.[2][5]

-

Isocitrate Dehydrogenase (IDH) : The cytosolic (IDH1) and mitochondrial (IDH2) isoforms of NADP+-dependent isocitrate dehydrogenase generate NADPH by converting isocitrate to α-ketoglutarate.[2][5]

-

One-Carbon Metabolism (Folate Cycle) : Folate-dependent reactions in both the cytosol and mitochondria can be a significant source of NADPH, particularly in proliferating cells.[2][10]

Quantitative Aspects of NADPH Metabolism

The concentration, ratio, and redox potential of the NADP+/NADPH couple are tightly regulated and vary between cellular compartments, reflecting their distinct metabolic roles.

| Parameter | Cytosol | Mitochondria | Reference(s) |

| Free NADPH Concentration | ~ 3 µM | ~ 37 µM | [1] |

| NADPH / NADP+ Ratio | High (e.g., >3:1 to >50:1) | High | [1][11][12] |

| Redox Potential (E) | ~ -400 mV | ~ -419 mV | [13] |

| Standard Redox Potential (E'°) | -320 mV | -320 mV | [9] |

Table 1: Compartmentalization of NADPH Metabolic Parameters. The distinct concentrations and redox potentials in the cytosol and mitochondria highlight the independent regulation and specialized functions of the NADPH pools in these compartments.

| Biosynthetic Product (per molecule) | NADPH Molecules Consumed | Key Pathway | Reference(s) |

| Palmitate (C16:0) | 14 | Fatty Acid Synthesis | [1] |

| Cholesterol | 16 | Sterol Biosynthesis | [1] |

| Arginine | 4 | Amino Acid Synthesis | [14] |

| Lysine | 4 | Amino Acid Synthesis | [14] |

Table 2: Stoichiometry of NADPH Consumption in Major Anabolic Pathways. This table summarizes the significant investment of reducing power required for the synthesis of key macromolecules.

Diagrams of Key Pathways and Workflows

Visual representations provide a clear framework for understanding the central role of NADPH in cellular metabolism and its analysis.

Caption: Overview of major NADPH production and consumption pathways.

Caption: Oxidative phase of the Pentose Phosphate Pathway.

Caption: Simplified workflow of one fatty acid synthesis elongation cycle.

Caption: Experimental workflow for differential measurement of NADPH and NADP+.

Experimental Protocols

Accurate quantification of NADPH and NADP+ is crucial for understanding metabolic status. Below are summarized methodologies for a common approach.

Protocol: Differential Measurement of NADP+ and NADPH using an Enzymatic Cycling Assay

This protocol allows for the separate quantification of NADP+ and NADPH from the same biological sample by leveraging their differential stability in acidic and basic conditions.

Objective: To determine the concentrations of NADP+ and NADPH and the NADPH/NADP+ ratio in cell or tissue lysates.

Principle: NADPH is stable in basic solutions but is rapidly degraded in acidic solutions. Conversely, NADP+ is stable in acid but is degraded in base. After selective degradation, the remaining nucleotide is measured using an enzymatic cycling reaction. In this reaction, an enzyme such as glucose-6-phosphate dehydrogenase (G6PD) repeatedly cycles NADP+ and NADPH, reducing a chromogenic or fluorogenic probe in proportion to the initial amount of the nucleotide.

Methodology:

-

Sample Preparation and Extraction:

-

Harvest cells or tissue and immediately place on ice to halt metabolic activity.

-

Homogenize the sample in a small volume of ice-cold buffer.

-

Split the homogenate into two aliquots for separate NADP+ and NADPH extraction.

-

For NADPH Measurement (Base Extraction): Add an equal volume of 0.4 N NaOH. Vortex vigorously and incubate at 60°C for 15 minutes to destroy NADP+.

-

For NADP+ Measurement (Acid Extraction): Add an equal volume of 0.4 N HCl. Vortex vigorously and incubate at 60°C for 15 minutes to destroy NADPH.

-

After incubation, place samples on ice and neutralize. For the basic extract, add an equivalent amount of 0.5 N HCl containing 0.4 M TRIS base. For the acidic extract, add an equivalent amount of 0.5 N NaOH containing 0.4 M TRIS base.

-

Centrifuge the neutralized extracts at >10,000 x g for 10 minutes at 4°C to pellet debris. The supernatant contains the stabilized nucleotide pool.

-

-

Enzymatic Cycling Assay (Example using a colorimetric probe):

-

Prepare a standard curve using known concentrations of NADP+.

-

In a 96-well plate, add sample extracts and standards.

-

Prepare a reaction master mix containing:

-

TRIS Buffer (pH ~8.0)

-

Glucose-6-Phosphate (G6P), the substrate

-

MTT or similar tetrazolium salt (the colorimetric probe)

-

Phenazine methosulfate (PMS), an intermediate electron acceptor

-

Glucose-6-Phosphate Dehydrogenase (G6PD), the cycling enzyme

-

-

Add the master mix to all wells to start the reaction.

-

Incubate the plate at room temperature, protected from light, for 30-60 minutes. The G6PD will oxidize G6P, reducing NADP+ to NADPH. The NADPH then reduces PMS, which in turn reduces MTT to a colored formazan (B1609692) product.

-

Stop the reaction (e.g., with an acidic stop solution if necessary) and read the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT formazan).

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Generate a standard curve by plotting absorbance versus NADP+ concentration.

-

Use the linear regression equation from the standard curve to calculate the concentration of NADP+ and NADPH in the respective sample extracts.

-

Normalize the concentrations to the initial amount of protein or cell number in the lysate.

-

Calculate the NADPH/NADP+ ratio.

-

Conclusion

NADPH is a cornerstone of anabolic metabolism, providing the essential reducing power that drives the synthesis of life's fundamental building blocks. Its production is intricately linked with central carbon metabolism, and its consumption is a hallmark of cellular growth and proliferation. The strict compartmentalization and high reduction potential of the NADPH pool underscore its specialized role, distinct from the bioenergetic functions of NADH. For researchers in the life sciences and drug development, a thorough understanding of NADPH metabolism is critical, as its dysregulation is implicated in numerous pathologies, including cancer and metabolic disorders. The analytical tools and conceptual frameworks presented in this guide offer a foundation for further investigation into the complex and vital role of this essential coenzyme.

References

- 1. Monitoring NAD(H) and NADP(H) dynamics during organismal development with genetically encoded fluorescent biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytosolic and Mitochondrial NADPH Fluxes Are Independently Regulated - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of NADPH availability on free fatty acid production in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. reddit.com [reddit.com]

- 5. Quantitative flux analysis reveals folate-dependent NADPH production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NAD(H) and NADP(H) Redox Couples and Cellular Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An interstrain difference in cholesterol synthesis in vitro in mice, dependent upon a difference in endogenous NADPH-generating capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. bionerdnotes.wordpress.com [bionerdnotes.wordpress.com]

- 10. escholarship.org [escholarship.org]

- 11. Investigating mitochondrial redox state using NADH and NADPH autofluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Table of standard reduction potentials for half-reactions important in biochemistry - Wikipedia [en.wikipedia.org]

- 13. Cytoplasmic and Mitochondrial NADPH-Coupled Redox Systems in the Regulation of Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]

The Discovery and History of Nicotinamide Adenine Dinucleotide Phosphate: An In-depth Technical Guide

This whitepaper provides a comprehensive overview of the discovery and history of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP+), a crucial coenzyme in a vast array of metabolic and signaling pathways. Tailored for researchers, scientists, and drug development professionals, this guide delves into the pivotal experiments that led to its identification, the evolution of analytical techniques for its measurement, and its fundamental roles in cellular function.

A Historical Journey: Unraveling the Second Coenzyme of Respiration

The story of NADP+ is intrinsically linked to the broader exploration of cellular respiration and the coenzymes that drive it. In the early 20th century, scientists were beginning to understand that heat-stable, non-protein components were essential for enzymatic reactions.

The Era of "Coferments":

The initial discovery of what we now know as the nicotinamide adenine dinucleotides began in 1906 with the work of Arthur Harden and William John Young. They observed that alcoholic fermentation in yeast extracts required a heat-stable cofactor they termed a "coferment." This "coferment" was later identified as a mixture containing what would be named nicotinamide adenine dinucleotide (NAD+).

Otto Warburg's Pioneering Work:

The true elucidation of the role of these coenzymes in redox reactions was pioneered by the German biochemist Otto Heinrich Warburg. In the 1930s, through his meticulous manometric techniques, Warburg was able to measure oxygen consumption and the activity of various dehydrogenases. He identified a "hydrogen-transferring coenzyme" essential for glycolysis and respiration. His work, alongside that of Walter Christian, led to the spectrophotometric characterization of these molecules, noting their distinct absorption spectra in oxidized and reduced forms. It was during this period that a second, phosphorylated form of the coenzyme began to emerge from their studies, initially referred to as "triphosphopyridine nucleotide" (TPN) to distinguish it from the diphosphopyridine nucleotide (DPN), now known as NAD+.

The Definitive Synthesis by Arthur Kornberg:

The definitive proof of the existence and enzymatic synthesis of NADP+ came in 1950 from the work of Arthur Kornberg. In a landmark paper published in the Journal of Biological Chemistry, Kornberg described an enzyme isolated from yeast, which he named NAD+ kinase (initially referred to as TPN synthetase), that catalyzed the phosphorylation of NAD+ to NADP+ using ATP as the phosphate donor.[1] This discovery firmly established NADP+ as a distinct molecular entity with its own biosynthetic pathway.

Key Experiments in the Discovery of NADP+

The identification and characterization of NADP+ were the culmination of several key experimental approaches that were at the forefront of biochemical research in the mid-20th century.

Otto Warburg's Manometric Measurement of Dehydrogenase Activity

Otto Warburg's development and application of the manometric apparatus were instrumental in studying cellular respiration and the function of coenzymes. This technique allowed for the quantitative measurement of gas exchange (oxygen consumption or carbon dioxide production) in tissue slices or cell extracts.

Experimental Protocol: Manometric Assay for Glucose-6-Phosphate Dehydrogenase

This protocol is a generalized representation based on Warburg's methodologies for measuring the activity of a NADP+-dependent enzyme.

-

Apparatus: Warburg manometer, a U-shaped glass tube connected to a reaction flask. One end of the manometer is open to the atmosphere, while the other is connected to the sealed flask. A colored fluid in the U-tube indicates pressure changes.

-

Principle: The oxidation of glucose-6-phosphate by Glucose-6-Phosphate Dehydrogenase (G6PD) is coupled to the reduction of NADP+ to NADPH. In the presence of an artificial electron acceptor like methylene (B1212753) blue, the re-oxidation of NADPH by oxygen can be measured as oxygen consumption.

-

Reaction Mixture (in the main compartment of the Warburg flask):

-

Phosphate buffer (pH 7.4)

-

Glucose-6-phosphate (substrate)

-

NADP+ (coenzyme)

-

Methylene blue (artificial electron acceptor)

-

Tissue extract or purified enzyme

-

-

Procedure:

-

The reaction components are placed in the main compartment of the Warburg flask. The center well of the flask contains a potassium hydroxide (B78521) solution to absorb any CO2 produced.

-

The flask is attached to the manometer and placed in a constant temperature water bath to equilibrate.

-

The reaction is initiated by tipping the substrate from a side arm into the main compartment.

-

As the enzyme reaction proceeds and oxygen is consumed, the pressure inside the flask decreases, causing the manometric fluid to rise.

-

Readings of the fluid level are taken at regular intervals to determine the rate of oxygen consumption, which is proportional to the enzyme activity.

-

This method, while indirect, was crucial in demonstrating the requirement of a specific coenzyme (NADP+) for the activity of certain dehydrogenases.

Arthur Kornberg's Enzymatic Synthesis of NADP+

Arthur Kornberg's 1950 paper provided the first direct evidence for the enzymatic synthesis of NADP+ from NAD+. His work involved the partial purification of NAD+ kinase from yeast and the development of an assay to measure its activity.

Experimental Protocol: Enzymatic Assay for NAD+ Kinase (TPN Synthetase)

This protocol is based on the description in Kornberg's 1950 publication.[1]

-

Enzyme Preparation: A crude enzyme preparation was obtained from dried brewer's yeast through a series of extraction and precipitation steps.

-

Principle: The formation of NADP+ from NAD+ and ATP is measured by coupling the reaction to a NADP+-dependent enzyme, isocitrate dehydrogenase. The activity of isocitrate dehydrogenase is monitored spectrophotometrically by measuring the reduction of NADP+ to NADPH at 340 nm.

-

Reaction Mixture for NAD+ Kinase Assay:

-

Glycylglycine buffer (pH 7.5)

-

Magnesium chloride (MgCl2)

-

Cysteine

-

Nicotinamide adenine dinucleotide (NAD+)

-

Adenosine triphosphate (ATP)

-

Partially purified NAD+ kinase preparation

-

-

Procedure for NADP+ Detection (Coupled Assay):

-

The NAD+ kinase reaction is incubated for a set period (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).

-

The reaction is then stopped by heating.

-

An aliquot of the reaction mixture is added to a second reaction mixture containing:

-

Glycylglycine buffer (pH 7.5)

-

Manganous chloride (MnCl2)

-

d,l-Isocitrate

-

A purified preparation of NADP+-dependent isocitrate dehydrogenase

-

-

The increase in absorbance at 340 nm is measured over time using a spectrophotometer. This increase is directly proportional to the amount of NADP+ formed in the first reaction.

-

This elegant coupled assay provided a quantitative method to study the enzymatic synthesis of NADP+ and paved the way for the purification and further characterization of NAD+ kinase.

Quantitative Data on NADP+ and NADPH

The accurate measurement of NADP+ and NADPH concentrations has been a persistent challenge in biochemistry due to their chemical lability and the dynamic nature of their redox state. Early methods relied on enzymatic assays and spectrophotometry, while modern techniques utilize more sensitive and specific approaches like HPLC and mass spectrometry. The following table summarizes representative historical and modern quantitative data for NADP+ and NADPH levels in rat liver, a metabolically active tissue.

| Coenzyme | Concentration (nmol/g wet weight) - Historical (c. 1950s-1960s) | Concentration (nmol/g wet weight) - Modern | Method | Reference |

| NADP+ | ~50 - 150 | 50.4 - 247.4 | Enzymatic Assays, Spectrophotometry | [2][3][4] |

| NADPH | ~100 - 300 | 28 - 409 | Enzymatic Assays, Spectrophotometry | [4][5] |

| Total NADP | ~150 - 450 | 244.4 (median) | Enzymatic Assays, Spectrophotometry | [2][5] |

Note: Historical data is approximate and shows significant variability due to differences in extraction and assay methodologies. Modern data also exhibits a range, reflecting the influence of analytical techniques and physiological conditions.

Key Signaling Pathways and Workflows Involving NADP(H)

NADPH, the reduced form of NADP+, is a primary carrier of reducing equivalents for a multitude of biosynthetic and antioxidant pathways. The following diagrams illustrate three critical cellular processes that are heavily dependent on NADPH.

Conclusion

From its initial conception as a "coferment" to its definitive identification and the elucidation of its myriad functions, nicotinamide adenine dinucleotide phosphate has proven to be a cornerstone of cellular metabolism and signaling. The pioneering work of scientists like Otto Warburg and Arthur Kornberg laid the foundation for our current understanding of this vital coenzyme. Today, research into NADP+ and its associated pathways continues to be a vibrant field, with significant implications for understanding and treating a wide range of diseases, from metabolic disorders to cancer and neurodegeneration. This guide has provided a technical overview of the historical discoveries and key experimental methodologies that have shaped our knowledge of NADP+, offering a valuable resource for researchers and professionals in the life sciences.

References

- 1. An Overview of Analytical Methods for Quantitative Determination of Coenzyme Q10 in Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The concentration and biosynthesis of nicotinamide nucleotides in the livers of rats treated with carcinogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Increase in NAD but not ATP and GTP concentrations in rat liver by dehydroepiandrosterone feeding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effect of different hormonal conditions on the concentration and oxidoreduction state of the nicotinamide nucleotides of rat liver - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxidized and reduced nicotinamide–adenine dinucleotide phosphate in tissue suspensions of rat liver - PMC [pmc.ncbi.nlm.nih.gov]

NADPH Tetracyclohexanamine: A Comprehensive Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core solubility and stability properties of NADPH tetracyclohexanamine. Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH), a critical cofactor in a vast array of enzymatic reactions, is presented here in its tetracyclohexanamine salt form. Understanding its solubility and stability is paramount for ensuring the accuracy and reproducibility of experimental results in research, diagnostics, and drug development.

Core Properties of this compound

This compound is a salt form of the biologically essential coenzyme NADPH. The addition of tetracyclohexanamine is intended to enhance its handling and storage characteristics. As a pivotal electron carrier, it participates in vital cellular processes including biosynthetic pathways, oxidative stress defense, and immune responses.[1]

Solubility Profile

The solubility of this compound is a critical factor for its application in various experimental settings. The presence of the tetracyclohexanamine counterion influences its solubility in different solvents.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Solubility | Concentration | Reference |

| Phosphate Buffered Saline (PBS), pH 7.2 | Approx. 5 mg/mL | - | [2] |

| Dimethyl Sulfoxide (DMSO) | Approx. 20 mg/mL | - | [2] |

| Ethanol | Approx. 1 mg/mL | - | [2] |

| Dimethylformamide (DMF) | Approx. 0.2 mg/mL | - | [2] |

| Water | Slightly Soluble | - | [1] |

Note: For biological experiments, it is recommended to make further dilutions of stock solutions into aqueous buffers or isotonic saline. Ensure that the residual amount of organic solvent is insignificant, as it may have physiological effects at low concentrations.[2]

Stability Characteristics

The stability of NADPH is notoriously delicate and is significantly influenced by temperature, pH, and the composition of the storage buffer.[3] The reduced form, NADPH, is particularly susceptible to degradation.

Key Factors Influencing Stability:

-

Temperature: The rate of NADPH degradation is directly proportional to the temperature.[4] For long-term storage, solutions should be kept at -20°C or -80°C.[4][5]

-

pH: NADPH is most stable in slightly alkaline conditions (pH 8-10) and rapidly degrades in acidic media (pH below 7.4).[3][5] Stock solutions should be prepared in a slightly alkaline buffer, such as 10 mM Tris-HCl, pH 8.[3][5]

-

Buffer Composition: Phosphate and acetate (B1210297) buffers can accelerate the degradation of NADPH.[5][6][7] Tris-HCl or HEPES buffers are generally recommended for improved stability.[4][5]

-

Ionic Strength: At neutral pH, the degradation rate of NADPH decreases with increasing ionic strength. However, at lower pH, the degradation rate slightly increases with increasing ionic strength.[6][7]

-

Light: It is generally recommended to protect NADPH solutions from light.[3]

-

Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they contribute to degradation. It is best practice to aliquot stock solutions into single-use volumes.[4]

Table 2: Quantitative Stability Data for NADPH

| Condition | Parameter | Observation | Half-life / Degradation Rate | Reference |

| Temperature | 19°C | - | > 8 hours | [3][4] |

| 37°C | Significant degradation | ~ 1 hour | [3] | |

| 41°C | Rapid degradation | ~ 1 hour | [3][4] | |

| pH (at 30°C) | Acidic (~3) | Rapid loss of NADPH | Pseudo-first order rate constant: 0.5 min⁻¹ | [3] |

| Neutral (7) | Moderate stability | Rate constant: 10⁻³ min⁻¹ | [3] | |

| Alkaline (10) | Increased stability | Rate constant: 10⁻⁵ min⁻¹ | [3] | |

| Storage (Solid) | -20°C | Crystalline Solid | ≥ 4 years | [2] |

Experimental Protocols

Accurate assessment of NADPH stability and concentration is crucial for experimental validity. The following are detailed methodologies for key experiments.

Spectrophotometric Assay for NADPH Concentration and Stability

This method relies on the principle that the reduced form of NADPH absorbs light at 340 nm, while the oxidized form (NADP+) does not.[3]

Materials:

-

This compound

-

Storage buffers of interest (e.g., 10 mM Tris-HCl, pH 8.0)

-

UV-Vis Spectrophotometer with temperature control

-

Quartz cuvettes

Procedure:

-

Preparation of NADPH Stock Solution: Prepare a stock solution of NADPH in a slightly alkaline buffer (e.g., 10 mM Tris-HCl, pH 8.0) and keep it on ice.[3]

-

Preparation of Test Solutions: Dilute the stock solution to a final concentration of approximately 100-200 µM in the desired experimental buffers.[4]

-

Initial Absorbance Measurement (T=0): Immediately measure the absorbance of each test solution at 340 nm using the respective buffer as a blank.[3]

-

Incubation: Store the test solutions under the desired conditions (e.g., different temperatures, pH).

-

Time-Course Measurements: At regular intervals, measure the absorbance at 340 nm.[4]

-

Data Analysis: Calculate the concentration of NADPH at each time point using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.[3] The percentage of remaining NADPH can be calculated relative to the initial absorbance.

High-Performance Liquid Chromatography (HPLC) for Stability Assessment

HPLC offers a more specific and sensitive method for quantifying NADPH and its degradation products.[3]

Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column

-

Mobile phase (e.g., phosphate buffer with an ion-pairing agent and an organic modifier like methanol (B129727) or acetonitrile)

-

NADPH standards of known concentrations

Procedure:

-

Sample Preparation: Prepare and incubate NADPH solutions as described in the spectrophotometric assay. At each time point, take an aliquot and, if necessary, stop the degradation by freezing or immediate analysis.[3]

-

Standard Curve Preparation: Prepare a series of NADPH standards of known concentrations.

-

HPLC Analysis: Inject the prepared samples and standards into the HPLC system.

-

Quantification: Create a standard curve by plotting the peak area of the NADPH standards against their concentrations. Use this curve to determine the concentration of NADPH in the test samples at each time point.[3]

Visualizations

Experimental Workflow for NADPH Stability Assessment

Caption: Workflow for determining NADPH stability.

NADPH's Role in Cellular Redox Cycling and Metabolism

Caption: Key roles of the NADPH/NADP+ cycle.

References

- 1. NADPH(tetracyclohexanamine) , ≥96% , 100929-71-3 - CookeChem [cookechem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Stability of NADPH: effect of various factors on the kinetics of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

Methodological & Application

Application Notes and Protocols: Preparation of NADPH Tetracyclohexanamine Stock Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form (NADPH), is a critical coenzyme in cellular metabolism, acting as a primary electron donor in a wide array of biosynthetic reactions and antioxidant defense systems. The tetracyclohexanamine salt of NADPH is a stable, crystalline solid that is commonly used to prepare aqueous stock solutions for various in vitro assays.[1][2] Proper preparation and storage of NADPH stock solutions are paramount to ensure experimental accuracy and reproducibility. These application notes provide a detailed protocol for the preparation, handling, and storage of NADPH tetracyclohexanamine stock solutions.

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | References |

| Chemical Name | β-Nicotinamide adenine dinucleotide phosphate, reduced tetracyclohexylammonium salt | [][4] |

| CAS Number | 100929-71-3 | [1][5] |

| Molecular Formula | C₂₁H₃₀N₇O₁₇P₃ • 4C₆H₁₃N | [1][5] |

| Formula Weight | 1142.1 g/mol | [1][2] |

| Appearance | Crystalline solid | [1][2] |

| Solubility (approximate) | ||

| PBS (pH 7.2) | 5 mg/mL | [1][5] |

| DMSO | 20 mg/mL | [1][5] |

| Ethanol | 1 mg/mL | [1][5] |

| Dimethyl formamide (B127407) (DMF) | 0.2 mg/mL | [1][5] |

| Storage (Solid Form) | -20°C | [1][2] |

| Storage (Stock Solution) | -20°C (stable for up to 2 months) | [6][7] |

| Storage (Diluted Working Solution) | Use within 4 hours | [8][9][10][11] |

Experimental Protocol: Preparation of a 10 mM NADPH Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in phosphate-buffered saline (PBS).

Materials:

-

This compound salt (FW: 1142.1 g/mol )

-

Phosphate-Buffered Saline (PBS), pH 7.2-7.4

-

Nuclease-free water

-

Microcentrifuge tubes

-

Pipettes and sterile, nuclease-free tips

-

Vortex mixer

-

pH meter or pH indicator strips

Procedure:

-

Equilibrate Reagents: Allow the vial of this compound salt and the PBS buffer to warm to room temperature before use.

-

Weigh NADPH: Carefully weigh out the required amount of this compound salt in a microcentrifuge tube. To prepare 1 mL of a 10 mM stock solution, you will need 11.42 mg of the salt.

-

Dissolution: Add the appropriate volume of PBS (pH 7.2-7.4) to the tube containing the NADPH salt. For a 10 mM stock, if you weighed 11.42 mg, add 1 mL of PBS.

-

Mixing: Gently vortex the tube until the solid is completely dissolved. Avoid vigorous vortexing for extended periods.

-

pH Check (Optional but Recommended): Check the pH of the solution. If necessary, adjust to a pH between 7.0 and 8.0 for optimal stability.

-

Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes (e.g., 20-100 µL) in sterile microcentrifuge tubes.[12]

-

Storage: Immediately store the aliquots at -20°C.[1][2] Stock solutions are stable for up to two months when stored under these conditions.[6][7]

Note on Diluted Solutions: Diluted working solutions of NADPH are significantly less stable and should be prepared fresh from the frozen stock solution for each experiment and used within 4 hours.[8][9][10][11]

Experimental Workflow

The following diagram illustrates the general workflow for the preparation of an this compound stock solution.

Caption: Workflow for NADPH stock solution preparation.

Signaling Pathways and Logical Relationships

The diagram below illustrates the central role of NADPH as an electron donor in key cellular pathways.

Caption: Role of NADPH in metabolic pathways.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Sapphire North America [sapphire-usa.com]

- 4. beta-nadph tetra(cyclohexylammonium) salt CAS#: 100929-71-3 [amp.chemicalbook.com]

- 5. caymanchem.com [caymanchem.com]

- 6. NADPH, Tetrasodium Salt [sigmaaldrich.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. interchim.fr [interchim.fr]

- 9. docs.aatbio.com [docs.aatbio.com]

- 10. abcam.com [abcam.com]

- 11. content.abcam.com [content.abcam.com]

- 12. benchchem.com [benchchem.com]

Application Notes and Protocols for Enzymatic Assays Utilizing NADPH Tetracyclohexanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form (NADPH), is a critical coenzyme in a vast array of enzymatic reactions, particularly those catalyzed by oxidoreductases. It serves as a primary electron donor in reductive biosynthesis and plays a vital role in cellular antioxidant defense systems. NADPH tetracyclohexanamine is a salt form of NADPH, offering enhanced solubility and stability in aqueous solutions, making it an ideal choice for in vitro enzymatic assays.[1] These assays are fundamental in basic research, drug discovery, and clinical diagnostics for studying enzyme kinetics, screening for inhibitors, and determining enzyme activity.

This document provides a detailed protocol for a common enzymatic assay using NADPH, featuring Glucose-6-Phosphate Dehydrogenase (G6PD) as a model enzyme. The principles and methods described herein can be adapted for other NADPH-dependent enzymes.

Principle of the Assay

The enzymatic activity of many NADPH-dependent enzymes can be monitored by measuring the change in the concentration of NADPH. NADPH strongly absorbs light at 340 nm, while its oxidized form, NADP+, does not. Therefore, the rate of decrease in absorbance at 340 nm is directly proportional to the rate of NADPH consumption and, consequently, the enzyme's activity. Alternatively, colorimetric or fluorometric assays can be employed where the reduction of a probe by NADPH results in a colored or fluorescent product, which can be measured at a different wavelength (e.g., 460 nm).[1]

The reaction for the G6PD assay is as follows:

D-Glucose-6-Phosphate + NADP⁺ ---(G6PD)---> 6-Phospho-D-glucono-1,5-lactone + NADPH + H⁺

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₁H₃₀N₇O₁₇P₃ · 4C₆H₁₃N |

| Molecular Weight | 1142.1 g/mol |

| Appearance | Lyophilized powder |

| Storage | Store at -20°C, protected from light and moisture |

| Solubility | Soluble in water and biological buffers |

Table 2: Kinetic Parameters for Glucose-6-Phosphate Dehydrogenase (G6PD)

| Parameter | Value | Source Organism |

| Kₘ for G-6-P | 40 ± 8 µM | Human Placenta[2] |

| Kₘ for NADP⁺ | 20 ± 10 µM | Human Placenta[2] |

| Kᵢ for NADPH | 17.1 ± 3.2 µM | Human Placenta[2] |

| Optimal pH | 7.4 - 8.1 | [3][4] |

| Optimal Temperature | 25°C - 37°C | [3][5] |

Table 3: Recommended Reagent Concentrations for G6PD Assay

| Reagent | Stock Concentration | Final Assay Concentration |

| Tris-HCl Buffer (pH 8.1) | 1 M | 50 mM |

| MgCl₂ | 1 M | 1 mM |

| D-Glucose-6-Phosphate (G-6-P) | 60 mM | 2 mM[3] |

| NADP⁺ | 20 mM | 0.5 - 0.67 mM[3][4] |

| G6PD Enzyme | 0.3 - 0.6 units/mL | 0.03 - 0.06 units/mL[3] |

Experimental Protocols

Preparation of Reagents

-

Assay Buffer (50 mM Tris-HCl, 1 mM MgCl₂, pH 8.1):

-

To prepare 100 mL of assay buffer, add 5 mL of 1 M Tris-HCl, pH 8.1, and 100 µL of 1 M MgCl₂ to 94.9 mL of deionized water. Mix well and adjust the pH if necessary. Store at 4°C.

-

-

This compound Stock Solution (10 mM):

-

Dissolve the appropriate amount of this compound powder in the assay buffer to achieve a final concentration of 10 mM. It is highly recommended to prepare this solution fresh for each experiment. If storage is necessary, aliquot and store at -20°C for no longer than one to two months, protected from light.[1] Avoid repeated freeze-thaw cycles. Diluted NADPH solutions are unstable and should be used within a few hours.[1]

-

-

NADP⁺ Stock Solution (20 mM):

-

Dissolve the appropriate amount of NADP⁺ sodium salt in deionized water to make a 20 mM stock solution. Prepare fresh.[3]

-

-

D-Glucose-6-Phosphate (G-6-P) Stock Solution (60 mM):

-

Dissolve the appropriate amount of D-Glucose-6-Phosphate monosodium salt in deionized water to make a 60 mM stock solution.[3]

-

-

G6PD Enzyme Solution:

-

Immediately before use, prepare a solution containing 0.3-0.6 units/mL of G6PD in cold assay buffer.[3] The exact concentration will depend on the specific activity of the enzyme preparation.

-

Spectrophotometric Assay Protocol for G6PD Activity

This protocol is designed for a standard 1 mL cuvette-based spectrophotometer. The volumes can be scaled down for use in a 96-well plate format.

-

Set up the Spectrophotometer:

-

Prepare the Reaction Mixture:

-

In a 1.5 mL microcentrifuge tube, prepare the reaction mixture by adding the following in order:

-

Assay Buffer

-

NADP⁺ Stock Solution

-

G-6-P Stock Solution

-

-

The final volume should be adjusted to allow for the addition of the enzyme solution to make a total volume of 1 mL.

-

-

Blank Measurement:

-

Pipette the reaction mixture (without the enzyme) into a cuvette.

-

Place the cuvette in the spectrophotometer and zero the absorbance.

-

-

Initiate the Reaction:

-

Add the G6PD enzyme solution to the cuvette to initiate the reaction.

-

Mix gently by pipetting or inverting the cuvette (if sealed).

-

-

Data Acquisition:

-

Immediately start recording the absorbance at 340 nm every 15-30 seconds for a total of 5-10 minutes.

-

The rate of the reaction should be linear during the initial phase.

-

Calculation of Enzyme Activity

The activity of the enzyme is calculated using the Beer-Lambert law:

Activity (U/mL) = (ΔA₃₄₀/min) * Vₜ / (ε * Vₛ * l)

Where:

-

ΔA₃₄₀/min is the initial linear rate of change in absorbance at 340 nm per minute.

-

Vₜ is the total reaction volume in mL.

-

ε is the molar extinction coefficient of NADPH at 340 nm (6.22 mM⁻¹cm⁻¹).

-

Vₛ is the volume of the enzyme solution added in mL.

-

l is the path length of the cuvette in cm (usually 1 cm).

One unit (U) of G6PD activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.[3]

Mandatory Visualizations

Caption: Enzymatic reaction catalyzed by Glucose-6-Phosphate Dehydrogenase (G6PD).

Caption: General workflow for the spectrophotometric G6PD enzymatic assay.

References

Application Notes and Protocols for Kinetic Studies of Reductases Using NADPH

An Important Note on NADPH Tetracyclohexanamine:

Initial literature searches did not yield specific information on a compound named "this compound." This may be a non-standard nomenclature, a highly specialized derivative not widely documented, or a potential misnomer. The following application notes and protocols are therefore based on the use of the ubiquitous and well-characterized coenzyme, Nicotinamide Adenine Dinucleotide Phosphate, Reduced Form (NADPH), which is the standard for kinetic studies of reductase enzymes. The principles and procedures outlined here are broadly applicable and form the foundation for studying reductase kinetics.

Introduction to Reductase Kinetics with NADPH

Reductases are a class of enzymes that catalyze reduction reactions. The kinetic characterization of these enzymes is fundamental for understanding their catalytic mechanisms, identifying potential inhibitors, and for drug development. NADPH is a crucial coenzyme, providing the reducing equivalents for many of these reactions. Kinetic studies typically involve monitoring the oxidation of NADPH to NADP⁺, which can be conveniently followed spectrophotometrically by the decrease in absorbance at 340 nm.

Quantitative Data Presentation: Kinetic Parameters of Various Reductases

The following tables summarize key kinetic parameters for several reductases obtained using NADPH as the coenzyme. These values are essential for comparing enzyme efficiency and substrate affinity.

Table 1: Kinetic Parameters for Mycobacterium tuberculosis Dihydrofolate Reductase (MtDHFR)

| Parameter | Value | Conditions |

| kcat | 2.3 ± 0.1 s-1 | pH 7.5, 25°C |

| Km (NADPH) | < 1 µM | pH 7.5, 25°C[1] |

| Km (DHF) | 1.6 ± 0.4 µM | pH 7.5, 25°C[1] |

Table 2: Kinetic Parameters for Human Liver Aldehyde Reductase

| Parameter | Value | Conditions |

| Km (NADPH) | 2.2 µM | pH 7.4 |

| Km (NADP⁺) | 6 µM | pH 7.4 |

| Km (D-glucuronate) | 3.2 mM | pH 7.4 |

| Km (L-gulonate) | 6 mM | pH 7.4 |

Experimental Protocols

General Protocol for a Continuous Spectrophotometric Reductase Assay

This protocol describes a standard method for determining the initial velocity of an NADPH-dependent reductase by monitoring the decrease in absorbance at 340 nm.

Materials:

-

Purified reductase enzyme

-

NADPH solution (stock concentration typically 10-20 mM)

-

Substrate solution (concentration will vary depending on the enzyme's Km)

-

Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.0)

-

UV-transparent cuvettes or microplates

-

Spectrophotometer capable of reading at 340 nm and maintaining a constant temperature

Procedure:

-

Reagent Preparation:

-

Prepare fresh NADPH and substrate solutions in assay buffer. The concentration of NADPH should be kept constant when varying the substrate, and vice-versa.

-

Determine the accurate concentration of NADPH stock solution spectrophotometrically using the extinction coefficient of 6220 M-1cm-1 at 340 nm.[2]

-

-

Assay Setup:

-

Set the spectrophotometer to 340 nm and equilibrate the sample holder to the desired temperature (e.g., 25°C or 37°C).

-

In a cuvette, prepare the reaction mixture by adding the assay buffer, NADPH, and substrate. The final volume is typically 1 mL for a standard cuvette.

-

To obtain a stable baseline, incubate the mixture in the spectrophotometer for 3-5 minutes.

-

-

Initiation of Reaction:

-

Initiate the reaction by adding a small, predetermined volume of the enzyme solution to the cuvette. Mix quickly but gently by inverting the cuvette or by pipetting.

-

Avoid introducing air bubbles.

-

-

Data Acquisition:

-

Immediately start recording the absorbance at 340 nm over time (e.g., for 1-5 minutes). The rate should be linear during the initial phase of the reaction.

-

A blank reaction containing all components except the enzyme should be run to correct for any non-enzymatic degradation of NADPH.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot. The rate is the change in absorbance per unit time (ΔA/min).

-

Convert the rate from ΔA/min to µmol/min/mL using the Beer-Lambert law and the extinction coefficient of NADPH (ε = 6220 M⁻¹cm⁻¹).

-

To determine Km and Vmax, repeat the assay at various substrate concentrations while keeping the NADPH concentration constant (ideally at a saturating level). Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

-

Specific Protocol: Thioredoxin Reductase (TrxR) Activity Assay

This protocol is adapted from commercially available kits and provides a method for measuring TrxR activity in biological samples.[3][4]

Principle:

TrxR catalyzes the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) with NADPH, producing 5-thio-2-nitrobenzoic acid (TNB²⁻), which has a strong yellow color with an absorbance maximum at 412 nm. To ensure specificity, a parallel reaction is run in the presence of a TrxR-specific inhibitor. The TrxR activity is the difference between the total reduction and the reduction in the presence of the inhibitor.

Materials:

-

Sample (e.g., cell lysate, tissue homogenate)

-

TrxR Assay Buffer

-

NADPH solution

-

DTNB solution

-

TrxR Inhibitor solution

-

96-well clear flat-bottom plate

-

Microplate reader capable of reading at 412 nm in kinetic mode

Procedure:

-

Sample Preparation:

-

Homogenize cells or tissue in cold TrxR Assay Buffer.

-

Centrifuge the homogenate to pellet cellular debris. Collect the supernatant for the assay.

-

Determine the protein concentration of the supernatant.

-

-

Assay Setup:

-

Prepare two sets of wells for each sample: one for the total activity and one for the inhibited reaction.

-

Add the sample to the wells.

-

To the "inhibited" wells, add the TrxR inhibitor. To the "total activity" wells, add an equivalent volume of assay buffer.

-

Incubate at room temperature for a specified time (as per kit instructions, typically 10-20 minutes).

-

-

Reaction Mix Preparation:

-

Prepare a reaction mix containing TrxR Assay Buffer, NADPH, and DTNB.

-

-

Initiation and Measurement:

-

Add the reaction mix to all wells to start the reaction.

-

Immediately place the plate in the microplate reader and measure the absorbance at 412 nm in kinetic mode at 25°C for 20-40 minutes, taking readings every 30-60 seconds.

-

-

Data Analysis:

-

Calculate the rate of TNB²⁻ formation (ΔA/min) from the linear portion of the kinetic curve for both the total and inhibited reactions.

-

The TrxR-specific activity is the difference in the rates between the uninhibited and inhibited reactions.

-

The activity can be quantified using the extinction coefficient of TNB²⁻ (typically ~14,150 M⁻¹cm⁻¹ at 412 nm).

-

Visualizations

Experimental Workflow for Reductase Kinetic Analysis

The following diagram illustrates a typical workflow for determining the kinetic parameters of an NADPH-dependent reductase.

Caption: Workflow for determining kinetic parameters of an NADPH-dependent reductase.

Signaling and Metabolic Context of NADPH

The diagram below illustrates the central role of NADPH in cellular metabolism, highlighting its production pathways and its use by various reductase enzymes.

Caption: Central role of NADPH in cellular redox metabolism.

References

Application of NADPH Tetracyclohexanamine in Drug Metabolism Studies: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of NADPH tetracyclohexanamine in in vitro drug metabolism studies. Nicotinamide adenine (B156593) dinucleotide phosphate (B84403), reduced form (NADPH), is an essential cofactor for a multitude of enzymatic reactions, most notably those catalyzed by cytochrome P450 (CYP) monooxygenases, which play a central role in the metabolism of a vast array of xenobiotics, including drugs. The tetracyclohexanamine salt of NADPH is a stable, solid form of this critical cofactor, facilitating its use in various experimental settings.

Application Notes

The Role of NADPH in Drug Metabolism

Phase I drug metabolism primarily involves the introduction or unmasking of functional groups on a drug molecule, often leading to its detoxification and facilitating subsequent Phase II conjugation reactions. The cytochrome P450 enzyme system, predominantly located in the endoplasmic reticulum of hepatocytes, is the primary catalyst for these oxidative reactions. The catalytic cycle of CYP enzymes is critically dependent on a continuous supply of reducing equivalents, which are provided by NADPH. NADPH donates electrons via NADPH-cytochrome P450 reductase, enabling the activation of molecular oxygen and the subsequent oxidation of the drug substrate. Therefore, the inclusion of NADPH is a prerequisite for assessing the metabolic stability and identifying the metabolites of drug candidates in in vitro systems such as liver microsomes and S9 fractions.

This compound as a Cofactor Source

This compound is a salt form of NADPH that offers a convenient and stable source of the reduced cofactor for in vitro assays. While NADPH regenerating systems (NRS), which continuously produce NADPH from NADP+, are also commonly used, the direct addition of a stable NADPH salt like tetracyclohexanamine provides a defined initial concentration of the cofactor. This can be advantageous in short-term incubation studies and for simplifying the experimental setup. The tetracyclohexanamine salt form is a crystalline solid that should be stored at -20°C. Its solubility in aqueous buffers facilitates the preparation of stock solutions for use in metabolic assays.

Considerations for Use

The stability of NADPH in solution is a critical factor to consider, as it is susceptible to degradation at physiological temperatures (37°C) and in acidic conditions. It is recommended to prepare fresh NADPH solutions for each experiment and to keep them on ice until use. The final concentration of NADPH in the incubation mixture typically ranges from 1 to 10 mM to ensure it is not a rate-limiting factor in the enzymatic reaction.

Data Presentation

The following table outlines a typical experimental setup for a metabolic stability assay using human liver microsomes and this compound.

| Component | Stock Concentration | Volume (µL) | Final Concentration |

| Phosphate Buffer (pH 7.4) | 100 mM | Up to 200 | 100 mM |

| Human Liver Microsomes | 20 mg/mL | 5 | 0.5 mg/mL |

| Test Compound | 1 mM | 2 | 10 µM |

| This compound | 20 mM | 10 | 1 mM |

| Total Volume | 200 |

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol describes the determination of the metabolic stability of a test compound in the presence of human liver microsomes and this compound.

Materials:

-

This compound

-

Pooled human liver microsomes (HLMs)

-

Test compound

-

Phosphate buffer (100 mM, pH 7.4)

-

Methanol (B129727) or Acetonitrile (ice-cold, for reaction termination)

-

Positive control compounds (e.g., Verapamil - high clearance, Diazepam - low clearance)

-

Negative control (heat-inactivated microsomes)

-

96-well plates

-

Incubator/shaker (37°C)

-

Centrifuge

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Reagents:

-

Prepare a 10 mM stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare a 20 mM stock solution of this compound in phosphate buffer (pH 7.4). Prepare this solution fresh and keep it on ice.

-

Dilute the human liver microsomes to a concentration of 1 mg/mL in phosphate buffer.

-

-

Incubation Setup:

-

In a 96-well plate, add the components in the following order:

-

Phosphate buffer

-

1 mg/mL liver microsome suspension

-

10 µM test compound working solution

-

-

Include wells for a negative control (without NADPH) and positive controls.

-

-

Pre-incubation:

-

Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to bring the mixture to the reaction temperature.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding the 20 mM this compound stock solution to each well to achieve a final concentration of 1 mM.

-

-

Time-course Sampling:

-

Incubate the plate at 37°C with shaking.

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding an equal volume of ice-cold methanol or acetonitrile. The 0-minute time point is terminated immediately after the addition of NADPH.

-

-

Sample Processing:

-

After the final time point, centrifuge the plate at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to a new 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Determine the peak area of the test compound at each time point.

-

Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

-

Plot the natural logarithm of the percentage of the parent compound remaining against time.

-

The slope of the linear portion of the curve represents the elimination rate constant (k).

-

Calculate the half-life (t₁/₂) and intrinsic clearance (Clint).

-

Mandatory Visualizations

Caption: Workflow for an in vitro metabolic stability assay.

Caption: The Cytochrome P450 Catalytic Cycle.

Quantification of NADPH Levels in Cell Lysates: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH) is a crucial coenzyme in cellular metabolism, acting as the primary electron donor in reductive biosynthesis and a key player in antioxidant defense systems. The ratio of its reduced form (NADPH) to its oxidized form (NADP+) is a vital indicator of the cell's redox state and metabolic activity.[1] Accurate quantification of intracellular NADPH levels is therefore essential for research in numerous fields, including cancer metabolism, immunology, neurodegenerative diseases, and drug development.[1][2][3]

This document provides detailed application notes and standardized protocols for the quantification of NADPH in cell lysates using common and reliable methods.

Overview of Measurement Methods

Several methods are available for the quantification of NADPH, each with its own advantages in terms of sensitivity, throughput, and required equipment. The most common techniques for cell lysates are enzymatic cycling assays, which can be colorimetric or fluorometric.[1][4]

| Method | Principle | Detection Limit | Advantages | Disadvantages |

| Colorimetric Assay | An enzymatic cycling reaction reduces a probe to produce a colored product, with absorbance typically measured at 450 nm.[5][6] | ~3-4 nM[5][7] | Simple, widely available equipment (spectrophotometer). | Lower sensitivity compared to fluorometric assays. |

| Fluorometric Assay | An enzymatic cycling reaction reduces a probe to produce a fluorescent product, with excitation/emission typically around 530-570 nm / 590-600 nm.[2] | ~0.8 nM[2][8] | High sensitivity, suitable for low sample concentrations. | Requires a fluorescence microplate reader. |

Key Signaling Pathways Involving NADPH

A thorough understanding of the pathways that produce and consume NADPH is critical for interpreting quantification results.

Pentose (B10789219) Phosphate Pathway (PPP)